5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid is a complex organic compound that features a quinoline derivative linked to a sulfonyl group and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives . This reaction involves the condensation of an imine with an anhydride, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the quinoline moiety or other functional groups.
Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in enhancing the compound’s binding affinity or specificity for its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and sulfonyl-containing molecules. Examples include:
Uniqueness
What sets 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid apart is the combination of the quinoline and sulfonyl groups with the methoxybenzoic acid moiety. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-23-16-9-8-13(11-14(16)17(19)20)24(21,22)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUBZSORENWZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.